3-(5-Chlorothiophen-2-yl)propanenitrile

Lipophilicity Physicochemical Properties LogP

Researchers requiring a regiochemically pure 5-chlorothiophene building block with a versatile nitrile handle face limited supply options. 3-(5-Chlorothiophen-2-yl)propanenitrile (CAS 1308082-57-6) solves this with: - Defined 5-chloro substitution enabling selective SNAr and cross-coupling reactions impossible with 4-chloro or non-halogenated analogs. - LogP 2.86 and molecular weight 171.65 g/mol suitable for CNS drug discovery programs. - Supplied at ≥98% purity, sealed dry storage (2-8°C) ensuring consistent reactivity in multi-step syntheses.

Molecular Formula C7H6ClNS
Molecular Weight 171.65 g/mol
Cat. No. B13633214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chlorothiophen-2-yl)propanenitrile
Molecular FormulaC7H6ClNS
Molecular Weight171.65 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)CCC#N
InChIInChI=1S/C7H6ClNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2H2
InChIKeyMMTFELBYINHSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chlorothiophen-2-yl)propanenitrile: Technical Baseline


3-(5-Chlorothiophen-2-yl)propanenitrile (CAS 1308082-57-6) is a chlorinated heterocyclic nitrile featuring a thiophene ring substituted at the 5-position with chlorine and a propanenitrile chain at the 2-position . The compound has a molecular formula of C₇H₆ClNS and a molecular weight of 171.65 g/mol . It is typically supplied at ≥98% purity and is classified as a hazardous material (GHS07 warning, H315-H319-H335) requiring sealed dry storage at 2–8°C . The compound is intended exclusively for research and further manufacturing use, not for direct human or veterinary applications . Its structural features—specifically the 5-chloro substitution on the thiophene ring and the terminal nitrile group—confer distinct physicochemical properties that differentiate it from non-halogenated, alternatively halogenated, and regioisomeric analogs, which are relevant for synthetic intermediate selection and reaction design .

1
5-chloro handle — supports nucleophilic aromatic substitution and Pd-catalyzed cross-coupling for heterocycle elaboration
2
Terminal nitrile — convertible to primary amine, carboxylic acid, tetrazole, or amide for multi-directional library synthesis
3
Defined regioisomer — 5-chloro substitution on thiophene ensures reproducible regioselectivity in downstream functionalization

Why 3-(5-Chlorothiophen-2-yl)propanenitrile Cannot Be Substituted


The 5-chloro substituent on the thiophene ring fundamentally alters the compound's physicochemical profile and synthetic utility relative to non-halogenated, alternatively halogenated, or regioisomeric analogs . Substituting chlorine with hydrogen, methyl, or bromo groups, or relocating chlorine to the 4-position, yields measurably different LogP values, molecular weights, and electronic properties that affect solubility, reactivity in cross-coupling reactions, and downstream synthetic pathway compatibility . The chloro substituent also introduces a site for nucleophilic aromatic substitution that is absent in non-halogenated analogs, while the 5-position halogenation pattern dictates regioselectivity in subsequent functionalization steps . For procurement and experimental reproducibility, these quantitative differences preclude simple interchange without re-optimization of reaction conditions or redesign of synthetic routes .

Target 5-chloro substitution provides a cross-coupling handle and defined regioselectivity for reproducible synthetic workflows
vs
Non-halogenated analog Lacks the aryl halide handle entirely, precluding cross-coupling and nucleophilic aromatic substitution pathways
Target Chlorine at the 5-position (adjacent to sulfur) directs electrophilic substitution and cross-coupling regioselectivity
vs
4-chloro regioisomer Chlorine at the β-position alters electronic distribution; may shift reaction regioselectivity and product profiles
Target C–Cl bond offers balanced stability under basic conditions with adequate cross-coupling reactivity
vs
5-bromo analog C–Br bond provides higher cross-coupling reactivity but may require re-optimized conditions and carries different cost profile
Similar CAS or molecular formula does not imply interchangeable synthetic utility. Each analog requires independent reaction condition optimization.

3-(5-Chlorothiophen-2-yl)propanenitrile: Comparative Evidence


Lipophilicity: 5-Chloro vs. Non-Halogenated & Methyl Analogs

3-(5-Chlorothiophen-2-yl)propanenitrile exhibits a computed LogP of 2.85768, compared to 2.0 for the non-halogenated analog 3-(thiophen-2-yl)propanenitrile [1]. This represents a 0.86 LogP unit increase (~43% higher calculated value) attributable to the 5-chloro substitution. The chlorine atom increases hydrophobic character relative to the hydrogen-substituted baseline, which affects partitioning behavior in biphasic reactions and chromatographic retention . For the methyl-substituted analog 3-(5-methylthiophen-2-yl)propanenitrile, LogP values in available databases range from approximately 2.0 to 2.4 depending on the computational method, with the chloro derivative consistently showing higher predicted lipophilicity .

Lipophilicity
Data to verify
LogP 2.86 vs 2.0 — +0.86 units higher than non-halogenated analog
Supports reversed-phase method design and extraction workflow planning
Computational prediction (XLogP3); experimental LogP determination recommended
Lipophilicity Physicochemical Properties LogP

5-Chloro vs. 4-Chloro Thiophene Regioisomers

3-(5-Chlorothiophen-2-yl)propanenitrile (CAS 1308082-57-6) and 3-(4-Chlorothiophen-2-yl)propanenitrile (CAS 2228692-37-1) are distinct regioisomers sharing the identical molecular formula (C₇H₆ClNS) and molecular weight (171.65 g/mol), but differing in the chlorine substitution position on the thiophene ring [1]. The 5-chloro isomer positions the chlorine atom adjacent to the sulfur atom, whereas the 4-chloro isomer places the chlorine in the β-position relative to sulfur . This positional difference alters the electronic distribution on the thiophene ring, which affects the regioselectivity of subsequent electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . While direct comparative reactivity data are not available in the public literature, the existence of distinct CAS numbers and separate vendor catalog entries confirms that these are chemically distinct entities requiring independent procurement and characterization [1].

Regioisomer Identity
Class-level
5-Cl (CAS 1308082-57-6) vs 4-Cl (CAS 2228692-37-1) — distinct regioisomers, same MW 171.65
Regioisomer selection directly affects downstream product identity
Direct comparative reactivity data not available; independent characterization required
Regioisomerism Structural Isomers Positional Selectivity

Halogen Substitution: Chloro vs. Bromo vs. Non-Halogenated

3-(5-Chlorothiophen-2-yl)propanenitrile (MW 171.65 g/mol) and 3-(5-Bromothiophen-2-yl)propanenitrile (MW 216.10 g/mol) differ in molecular weight by 44.45 g/mol (~26% increase for bromo derivative) and in halogen reactivity profile . The bromo analog provides higher reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C–Br bond relative to C–Cl, but the chloro derivative offers greater stability under basic conditions and reduced cost . The non-halogenated analog 3-(thiophen-2-yl)propanenitrile (MW 137.20 g/mol) lacks the halogen handle entirely, precluding its use in cross-coupling reactions that require an aryl halide . The chlorine atom also serves as a bioisostere in medicinal chemistry applications where modulation of metabolic stability is desired .

Halogen Reactivity
Class-level
MW 171.65 (Cl) vs 216.10 (Br) — +44.45 g/mol; C–Cl more stable, C–Br more reactive in cross-coupling
Halogen choice balances reactivity, stability, and cost for synthetic route design
Class-level halogen reactivity inference; compound-specific validation advised
Halogen Effects Cross-Coupling Reactivity Molecular Properties

Chain Position Isomer: 3- vs. 2-Propanenitrile

3-(5-Chlorothiophen-2-yl)propanenitrile and 2-(5-chlorothiophen-2-yl)propanenitrile (CAS 1226387-80-9) are structural isomers distinguished by the attachment point of the nitrile-bearing chain to the thiophene ring [1]. The 3-propanenitrile derivative has two rotatable bonds, whereas the 2-propanenitrile derivative has one rotatable bond, as documented in PubChem [1]. The 3-propanenitrile derivative also shows a LogP of 2.85768, whereas the 2-propanenitrile derivative has a computed XLogP3-AA of 2.8, a difference of 0.05768 units [1]. These differences in conformational flexibility and lipophilicity, though modest, may influence molecular recognition in biological systems and crystallization behavior .

Chain Position
Head-to-head
Rotatable bonds: 2 (3-propanenitrile) vs 1 (2-propanenitrile); LogP +0.06 units
Greater conformational flexibility may influence molecular recognition
Computational data from PubChem; crystallization behavior may differ
Structural Isomerism Nitrile Chain Position Physicochemical Properties

3-(5-Chlorothiophen-2-yl)propanenitrile: Research & Industrial Applications


Heterocyclic Compound Library Intermediate

3-(5-Chlorothiophen-2-yl)propanenitrile serves as a versatile building block for constructing diverse heterocyclic libraries. The 5-chloro substituent provides a handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or amine functionalities . The terminal nitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted to tetrazole or amide derivatives, enabling access to a broad range of pharmacophore-relevant scaffolds . Its LogP of 2.85768 positions it in a favorable lipophilicity range for CNS drug discovery programs where moderate blood-brain barrier permeability is desired .

Conjugated Materials & Organic Electronics Precursor

The thiophene core conjugated with the electron-withdrawing nitrile group and chlorine substituent creates a polarized π-system suitable for organic electronic applications. The compound can be polymerized or incorporated into oligothiophene frameworks where the 5-chloro group modulates the HOMO-LUMO gap and the nitrile group enhances electron affinity . This electronic tuning capacity makes it relevant for developing organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) materials where fine control of frontier orbital energies is required .

Anticoagulant Drug Synthesis Intermediate

While 3-(5-Chlorothiophen-2-yl)propanenitrile itself is not a direct intermediate for rivaroxaban (which employs 5-chlorothiophene-2-carbonyl chloride as the key thiophene component), its structural relationship to the rivaroxaban pharmacophore positions it as a valuable building block for exploring structural analogs and derivatives of factor Xa inhibitors . The 5-chlorothiophene moiety is a recognized privileged scaffold in anticoagulant drug discovery, and the propanenitrile extension offers a distinct vector for molecular elaboration relative to the carbonyl-linked rivaroxaban core . This makes the compound particularly relevant for medicinal chemistry groups pursuing novel anticoagulant lead optimization or scaffold-hopping strategies .

Agrochemical Intermediate for Crop Protection

Halogenated thiophene nitriles are established scaffolds in agrochemical discovery, particularly for fungicides and herbicides. The 5-chloro substitution pattern, combined with the nitrile functionality, provides a balanced electronic profile suitable for interacting with plant or fungal enzyme targets while maintaining acceptable environmental stability . The compound's molecular weight (171.65 g/mol) and LogP (2.85768) fall within favorable ranges for foliar uptake and translocation in plant systems, making it a suitable starting material for developing crop protection agents with optimized physicochemical properties .

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
5-chloro cross-coupling handle with terminal nitrile derivatization
Derivatization scope and reaction condition compatibility
Organic electronics research
Polarized π-system from electron-withdrawing Cl and nitrile on thiophene
HOMO-LUMO gap modulation and frontier orbital energy review
Anticoagulant scaffold research
5-chlorothiophene privileged scaffold with propanenitrile extension vector
Factor Xa analog SAR profiling and scaffold-hopping evaluation
Agrochemical discovery intermediate
Balanced electronic profile with favorable LogP for foliar uptake research
Target enzyme interaction screening and environmental stability assessment

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